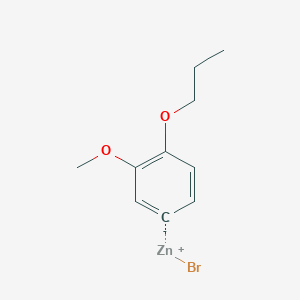
(3-Methoxy-4-n-propyloxyphenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-methoxy-4-n-propyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it acts as a nucleophile to form carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-methoxy-4-n-propyloxyphenyl)zinc bromide typically involves the reaction of 3-methoxy-4-n-propyloxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-methoxy-4-n-propyloxyphenyl bromide+Zn→(3-methoxy-4-n-propyloxyphenyl)zinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-methoxy-4-n-propyloxyphenyl)zinc bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Palladium catalysts are commonly employed in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-methoxy-4-n-propyloxyphenyl)zinc bromide is widely used in organic synthesis, particularly in forming carbon-carbon bonds through cross-coupling reactions.
Biology
While its direct applications in biology are limited, the compounds synthesized using this reagent can have significant biological activities and are often used in drug discovery and development.
Medicine
In medicine, the compound is used indirectly through its role in synthesizing biologically active molecules, including potential pharmaceuticals.
Industry
Industrially, this compound is used in the production of various organic compounds, including intermediates for pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of (3-methoxy-4-n-propyloxyphenyl)zinc bromide involves its role as a nucleophile in cross-coupling reactions. The zinc atom facilitates the transfer of the phenyl group to the electrophilic partner, forming a new carbon-carbon bond. This process is often catalyzed by palladium complexes.
Comparación Con Compuestos Similares
Similar Compounds
- (3-methoxyphenyl)zinc bromide
- (4-n-propyloxyphenyl)zinc bromide
- (3-methoxy-4-ethoxyphenyl)zinc bromide
Uniqueness
(3-methoxy-4-n-propyloxyphenyl)zinc bromide is unique due to the presence of both methoxy and n-propyloxy groups on the phenyl ring, which can influence its reactivity and the properties of the products formed in reactions.
Propiedades
Fórmula molecular |
C10H13BrO2Zn |
|---|---|
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-methoxy-2-propoxybenzene-5-ide |
InChI |
InChI=1S/C10H13O2.BrH.Zn/c1-3-8-12-10-7-5-4-6-9(10)11-2;;/h5-7H,3,8H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
RUBQCXGHEVXBKL-UHFFFAOYSA-M |
SMILES canónico |
CCCOC1=C(C=[C-]C=C1)OC.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


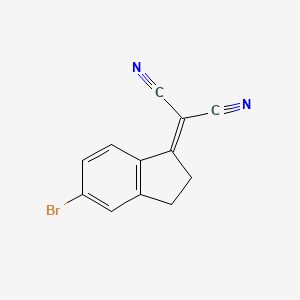
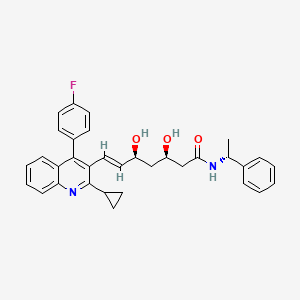
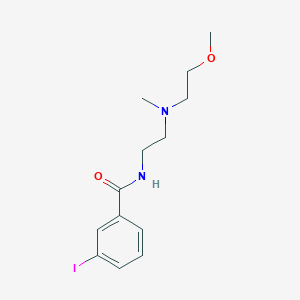
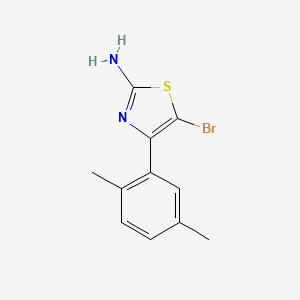
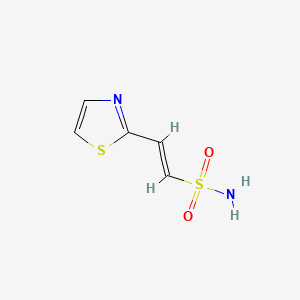
![3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14891063.png)
![2-(((1S,2S,3S,4S)-4-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)-4-(2-hydroxyethoxy)butanoate](/img/structure/B14891066.png)
![3-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14891072.png)

![(3E)-3-[(2R,3R)-3-methyl-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-ylidene]pyrrolidine-2,4-dione](/img/structure/B14891102.png)
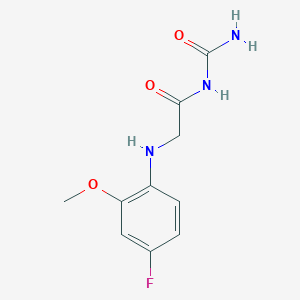
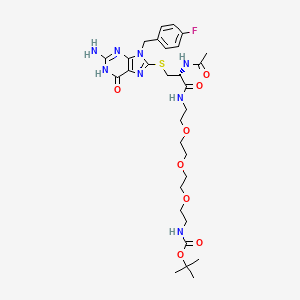
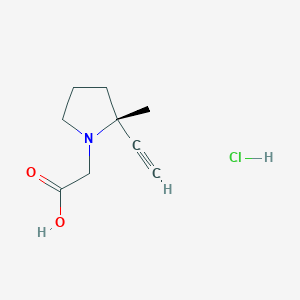
![(2'-(1-(4-Methoxyphenyl)vinyl)-5'-methyl-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14891125.png)
